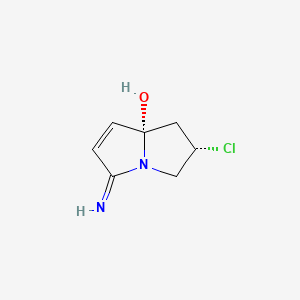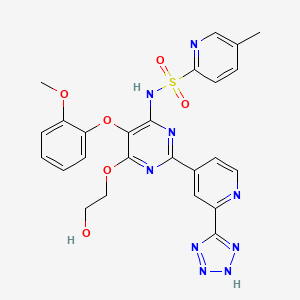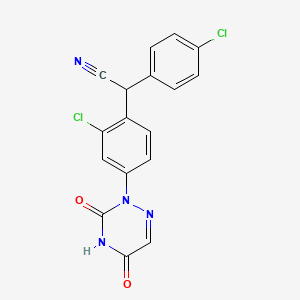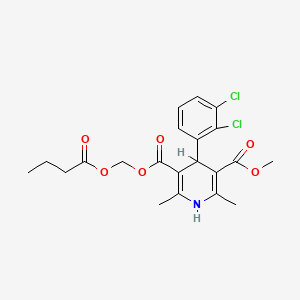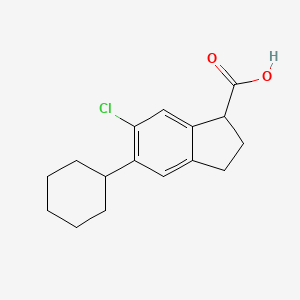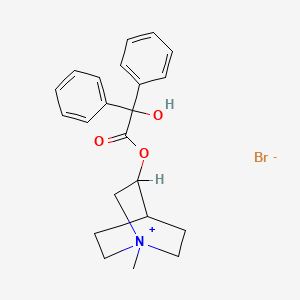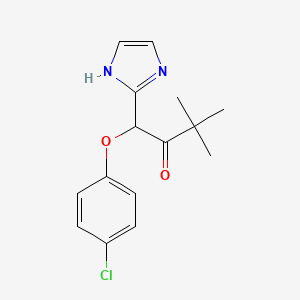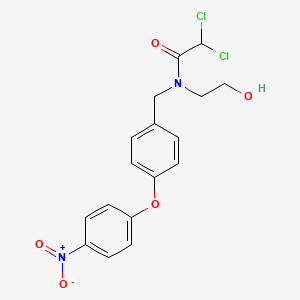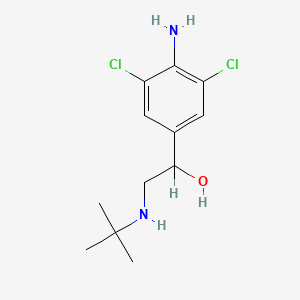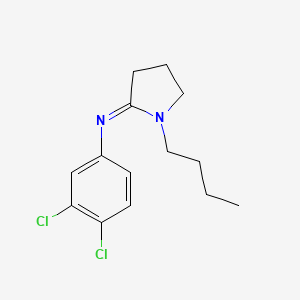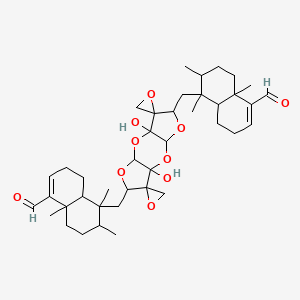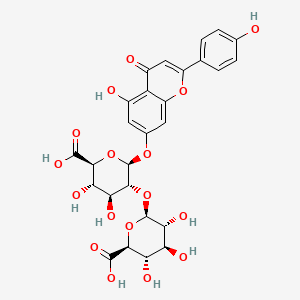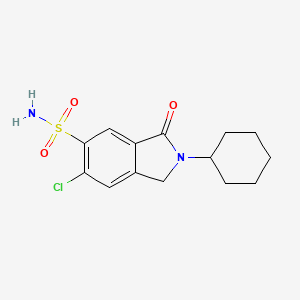
Clorexolone
Overview
Description
Clorexolone is a low-ceiling sulfonamide diuretic, primarily used in the treatment of edema and hypertension. It is known for its chemical structure, which includes a chloro-substituted isoindole ring fused with a sulfonamide group .
Mechanism of Action
Target of Action
It is known to be a sulfonamide-based diuretic , suggesting that it may interact with proteins involved in ion transport in the kidneys.
Mode of Action
The exact mode of action of Clorexolone is currently unknown
Pharmacokinetics
Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, including this compound. Factors such as diet, lifestyle, co-administered drugs, and individual genetic variations can impact how a drug is metabolized and its overall effectiveness . .
Biochemical Analysis
Biochemical Properties
Clorexolone contains the active radicals present in the thiazides but lacks the benzothiadiazine nucleus . It does not significantly inhibit carbonic anhydrase in vivo . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not fully annotated yet .
Cellular Effects
It is known that this compound does not significantly inhibit carbonic anhydrase in vivo , which suggests that it may have different cellular effects compared to other diuretics that inhibit this enzyme.
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. The stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies have not been fully documented .
Metabolic Pathways
Current resources do not provide information on the enzymes or cofactors that this compound interacts with, or any effects it may have on metabolic flux or metabolite levels .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clorexolone involves the reaction of 6-chloro-2-cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-5-sulfonamide with appropriate reagents under controlled conditions. The process typically includes steps such as chlorination, cyclization, and sulfonation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Clorexolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can modify the chloro group on the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine and bromine are employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various halogen-substituted compounds .
Scientific Research Applications
Clorexolone has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating conditions beyond edema and hypertension, such as certain metabolic disorders.
Industry: Utilized in the development of new diuretic drugs and as a reference standard in pharmaceutical quality control
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: Another sulfonamide diuretic with a similar mechanism of action but different chemical structure.
Furosemide: A loop diuretic with a broader range of action compared to clorexolone.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacokinetic properties and a lower ceiling effect compared to other diuretics. This makes it particularly useful in cases where a mild diuretic effect is desired .
Properties
IUPAC Name |
6-chloro-2-cyclohexyl-3-oxo-1H-isoindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c15-12-6-9-8-17(10-4-2-1-3-5-10)14(18)11(9)7-13(12)21(16,19)20/h6-7,10H,1-5,8H2,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWFZKOWULPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057683 | |
| Record name | Chlorexolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2127-01-7 | |
| Record name | Clorexolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorexolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13617 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorexolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorexolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOREXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PLT3FS05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clorexolone is a diuretic that primarily acts on the nephrons in the kidneys [, ]. While its exact mechanism of action is not fully elucidated, research suggests that it inhibits sodium reabsorption in the distal tubules, leading to increased excretion of sodium and water [, ]. This inhibition occurs independently of aldosterone antagonism and is not primarily due to carbonic anhydrase inhibition []. This compound's action ultimately results in diuresis and a decrease in blood pressure [, , ].
A: this compound, chemically named 5-chloro-2-cyclohexyl-1-oxo-6-sulphamoylisoindoline, shares structural similarities with both benzothiadiazines and phthalimidines but lacks the benzothiadiazine nucleus []. Unfortunately, the provided abstracts do not contain specific details regarding its molecular formula, weight, or spectroscopic data.
A: While this compound's structure differs from thiazides, it's not definitively established whether it shares the potential diabetogenic effect associated with thiazide therapy []. One study investigated the effects of this compound, Hydrochlorothiazide, and Clopamide in diabetic patients, but the abstract doesn't disclose the comparative outcomes on glycemic control [].
A: Research suggests that combining this compound with other antihypertensive agents can be beneficial. For example, combining this compound with the β-adrenoceptor blocking agent Alprenolol resulted in a more pronounced decrease in blood pressure compared to this compound alone in hypertensive dogs []. This enhanced effect is attributed to the combined inhibition of the renin-angiotensin-aldosterone system, reduction in blood volume, and decrease in heart rate [].
A: Similar to other diuretics in its class, this compound can lead to potassium depletion []. This effect is attributed to increased potassium excretion, which is linked to the stimulation of the distal nephron K+-H+/Na+ exchange system []. Importantly, potassium loss can occur even in the absence of mineralocorticoid activity, indicating a direct effect of this compound on tubular potassium handling [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)
